![molecular formula C24H20ClN3O B2851443 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 612041-18-6](/img/structure/B2851443.png)
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro group, an isopropoxybenzyl group, and an indoloquinoxaline core, making it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropoxybenzylamine with 9-chloro-6H-indolo[2,3-b]quinoxaline-6-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and recyclable catalysts. Titanium silicate (TS-1) has been reported as an efficient catalyst for the synthesis of quinoxaline derivatives, providing high yields and scalability . The use of microwave irradiation and other advanced techniques can further enhance the efficiency and reduce the reaction time.
化学反应分析
Types of Reactions
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
Pharmacological Applications
The indoloquinoxaline derivatives, including 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline, have been studied for their roles as inhibitors of various enzymes implicated in disease processes. Notably, research has highlighted their potential as Src homology 2 domain-containing phosphatase 1 (SHP1) inhibitors. Dysfunction in SHP1 is associated with various cancers and metabolic disorders.
- Inhibition of SHP1 : The compound has been shown to selectively inhibit SHP1 with an IC50 value of 2.34 ± 0.06 μM. This inhibition is significant as it may lead to therapeutic applications in cancer treatment by modulating phosphatase activity .
- Fluorescence Response : The compound exhibits a notable fluorescence response when interacting with SHP1, making it a useful tool for real-time monitoring of enzyme activity in cellular environments. This dual functionality—therapeutic and imaging—enhances its potential utility in drug development .
Optoelectronic Materials
Indoloquinoxaline derivatives are also being explored for their applications in optoelectronic devices due to their unique electronic properties.
- Conductive Polymers : These compounds can be incorporated into conductive polymer matrices, enhancing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron acceptors or donors in these systems can lead to improved device efficiency .
Case Study 1: Development of SHP1 Inhibitors
A recent study focused on the synthesis and evaluation of various indoloquinoxaline derivatives, including this compound, as potential SHP1 inhibitors. The study reported that:
- Synthesis : The compound was synthesized through a multi-step reaction involving key intermediates that were optimized for yield and purity.
- Biological Evaluation : In vitro assays demonstrated that the compound effectively inhibited SHP1 activity and exhibited low cytotoxicity in MDA-MB-231 breast cancer cells .
Case Study 2: Optoelectronic Device Performance
Another investigation assessed the incorporation of indoloquinoxaline derivatives into polymer films for use in OLEDs.
- Device Fabrication : Devices were fabricated using a blend of the indoloquinoxaline derivative with poly(3-hexylthiophene) (P3HT).
- Performance Metrics : The resulting devices exhibited enhanced luminescent efficiency and stability compared to control devices without the indoloquinoxaline component, indicating its potential role as an additive to improve device performance .
作用机制
The mechanism of action of 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-methylindolo[3,2-b]quinoxaline: A derivative with a methyl group instead of the isopropoxybenzyl group.
Pyrrolo[2,3-b]quinoxaline: A structurally related compound with a pyrrole ring.
Uniqueness
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropoxybenzyl group and the chloro group enhances its potential for diverse applications in medicinal chemistry and industrial processes.
生物活性
9-Chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure consists of an indole moiety fused with a quinoxaline ring, which contributes to its unique biological properties. The presence of the chloro and isopropoxy groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that various quinoxaline analogs showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 1 mg/L, indicating strong antibacterial efficacy compared to standard antibiotics like vancomycin and daptomycin .
Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives
Compound | Target Bacteria | MIC (mg/L) |
---|---|---|
This compound | MRSA | <1 |
This compound | VRE | <0.5 |
2,3-Dichloro-6-nitroquinoxaline | MRSA | 0.98 |
2-Cl-Q | Enterococcus faecalis | 0.25 |
Anticancer Activity
Quinoxaline derivatives have been evaluated for their anticancer properties, particularly against various human cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest. For instance, the compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising potential as an anticancer agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF-7 (breast cancer) | 4.5 |
A549 (lung cancer) | 3.8 |
The primary mechanism of action for this compound involves intercalation into DNA, disrupting replication and transcription processes. This leads to increased DNA damage and subsequent cellular apoptosis. Additionally, the compound's lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential .
Case Studies
- Study on MRSA Resistance : In a controlled laboratory setting, researchers evaluated the effectiveness of various quinoxaline derivatives against MRSA strains. The study found that the tested compounds significantly reduced bacterial growth compared to traditional antibiotics, suggesting a new avenue for treating resistant infections .
- Anticancer Screening : A comprehensive screening of several quinoxaline derivatives against different cancer cell lines revealed that those with structural modifications similar to this compound exhibited enhanced cytotoxicity. Notably, this compound showed superior activity against lung cancer cells compared to established chemotherapeutics .
属性
IUPAC Name |
9-chloro-6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15(2)29-22-10-6-3-7-16(22)14-28-21-12-11-17(25)13-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQHSYIDLRZNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。